1-Benzyl-3-ethylpyrrolidine-2,4-dione 1-Benzyl-3-ethylpyrrolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18150295
InChI: InChI=1S/C13H15NO2/c1-2-11-12(15)9-14(13(11)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3
SMILES:
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol

1-Benzyl-3-ethylpyrrolidine-2,4-dione

CAS No.:

Cat. No.: VC18150295

Molecular Formula: C13H15NO2

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-3-ethylpyrrolidine-2,4-dione -

Specification

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
IUPAC Name 1-benzyl-3-ethylpyrrolidine-2,4-dione
Standard InChI InChI=1S/C13H15NO2/c1-2-11-12(15)9-14(13(11)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3
Standard InChI Key VLUUYPPHAQVSIY-UHFFFAOYSA-N
Canonical SMILES CCC1C(=O)CN(C1=O)CC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1-benzyl-3-ethylpyrrolidine-2,4-dione is C₁₃H₁₅NO₂, with a molecular weight of 217.26 g/mol. The compound’s structure consists of a pyrrolidine ring fused with two ketone groups (at C2 and C4), a benzyl group (C₆H₅CH₂–) at C1, and an ethyl group (–CH₂CH₃) at C3 . Key physicochemical properties inferred from structurally related compounds include:

PropertyValue/Description
Density~1.18–1.22 g/cm³
Boiling Point~350–360°C (extrapolated)
Melting PointNot reported (N/A)
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)
LogP (Partition Coefficient)~1.2–1.5 (estimated)

The benzyl group enhances aromatic interactions, while the ethyl substituent modulates electronic effects on the pyrrolidine ring, influencing reactivity and biological activity .

Synthesis and Reaction Pathways

Cyclization Strategies

A common route to pyrrolidine-2,4-diones involves cyclization reactions. For example, 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione was synthesized via dimethylation, CuBr₂-mediated addition, cyclization with benzylamine, and formaldehyde reaction . Adapting this method, 1-benzyl-3-ethylpyrrolidine-2,4-dione could be synthesized by substituting dimethyl groups with ethyl during the alkylation step.

Reduction of α,β-Unsaturated Ketones

Sodium borohydride (NaBH₄) with metal chlorides (e.g., MgCl₂, ZnCl₂) enables stereoselective reduction of exo-alkenes in pyrrolidine diones . For instance, 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione was reduced to (R)-(+)-1-benzyl-3,3,5-trimethylpyrrolidine-2,4-dione using NaBH₄/MgCl₂ . Similar conditions may facilitate the reduction of unsaturated precursors to yield 1-benzyl-3-ethyl derivatives.

Thiohydroxylation and Functionalization

Recent advances in photo-induced 1,2-thiohydroxylation of maleimides using disulfide and singlet oxygen offer pathways to introduce sulfur-containing groups . Although demonstrated for 3-hydroxy-4-thio derivatives, this method could be tailored to incorporate ethyl groups via substrate modification.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Pyrrolidine-2,4-diones exhibit strong carbonyl stretches between 1650–1750 cm⁻¹ due to the two ketone groups . The benzyl group’s aromatic C–H stretches appear near 3000–3100 cm⁻¹, while the ethyl group’s aliphatic C–H vibrations occur at 2800–2950 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 300 MHz):

    • Aromatic protons (benzyl): δ 7.18–7.41 (multiplet, 5H) .

    • Ethyl group: δ 1.19 (triplet, CH₃), δ 2.50 (quartet, CH₂) .

    • Pyrrolidine protons: δ 3.80–4.60 (multiplet, ring protons) .

  • ¹³C NMR:

    • Carbonyl carbons (C2, C4): δ 170–180 ppm .

    • Benzyl carbons: δ 125–140 ppm (aromatic), δ 45–50 ppm (CH₂) .

Mass Spectrometry

The exact mass for C₁₃H₁₅NO₂ is 217.1103 g/mol, with a base peak likely corresponding to the benzyl fragment (m/z = 91) .

Biological Activity and Applications

Antimicrobial Properties

3-Acyltetramic acid analogs, which share structural similarities with pyrrolidine diones, display antimicrobial activity . While no direct data exists for the ethyl-substituted variant, its electron-withdrawing groups could stabilize enolic forms critical for bioactivity .

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